molecular formula C16H16N2O3S B2805810 N-[1-(1-benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide CAS No. 2034513-07-8

N-[1-(1-benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide

Cat. No.: B2805810
CAS No.: 2034513-07-8
M. Wt: 316.38
InChI Key: JNPGSHMBORVAIK-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide is a complex organic compound that features a benzofuran moiety, a propan-2-yl group, and a pyridine-3-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of 1-(benzofuran-2-yl)propan-2-amine, which is then reacted with pyridine-3-sulfonyl chloride under basic conditions to yield the target compound . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzofuran-2-yl)propan-2-amine
  • N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromobenzenesulfonamide
  • 2-(benzofuran-2-yl)-3-phenylpyridine

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide is unique due to the combination of its benzofuran, propan-2-yl, and pyridine-3-sulfonamide groups. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12(18-22(19,20)15-6-4-8-17-11-15)9-14-10-13-5-2-3-7-16(13)21-14/h2-8,10-12,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPGSHMBORVAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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